5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione
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Overview
Description
5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a phenylhydrazinylidene group attached to a cyclohexene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylhydrazinylidene group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazinylidene derivatives.
Scientific Research Applications
5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione involves its interaction with various molecular targets and pathways. The phenylhydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-bis(2-phenylhydrazono)cyclohex-4-ene-1,3-dione: A similar compound with two phenylhydrazono groups attached to a cyclohexene ring.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione: Another cyclohexene derivative with different substituents.
Uniqueness
5-(2-Phenylhydrazinylidene)cyclohex-3-ene-1,2-dione is unique due to its specific phenylhydrazinylidene group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
143954-45-4 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(phenylhydrazinylidene)cyclohex-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10N2O2/c15-11-7-6-10(8-12(11)16)14-13-9-4-2-1-3-5-9/h1-7,13H,8H2 |
InChI Key |
FACOEHPVEKFDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC2=CC=CC=C2)C=CC(=O)C1=O |
Origin of Product |
United States |
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